XLogP3-AA Hydrophobicity: 4-Ethylpiperidin-4-ol vs. 4-Methylpiperidin-4-ol
4-Ethylpiperidin-4-ol exhibits a computed XLogP3-AA value of 0.4, indicating greater lipophilicity than its methyl analog (4-Methylpiperidin-4-ol, XLogP3-AA = -0.1) [1]. The 0.5 log unit increase corresponds to approximately a 3.2‑fold higher theoretical partition coefficient, which may enhance membrane permeability in biological assays or alter extraction behavior in synthetic workups [1]. This difference is substantial in a drug‑like chemical space where logP changes of 0.5 often meaningfully impact absorption and distribution [2].
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | 4-Methylpiperidin-4-ol (XLogP3-AA = -0.1) |
| Quantified Difference | ΔXLogP3-AA = +0.5 log units (~3.2‑fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); standardized computational environment |
Why This Matters
This quantifiable lipophilicity difference informs solvent selection for synthesis and predicts distinct biological membrane permeability compared to the methyl analog.
- [1] PubChem. (2025). 4-Ethylpiperidin-4-ol and 4-Methylpiperidin-4-ol. XLogP3-AA Computed Properties. National Center for Biotechnology Information. View Source
- [2] Wenlock, M. C., et al. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250-1256. View Source
